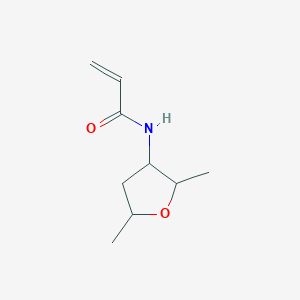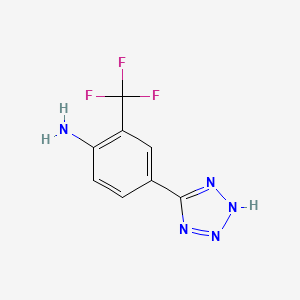
4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline, also known as TATB, is a high-energy explosive material that has been widely used in military and industrial applications. TATB is a white crystalline solid that is highly stable and insensitive to shock, friction, and heat. Due to its unique properties, TATB has become an important research topic in the field of explosives.
Applications De Recherche Scientifique
Detection of Aniline Vapor
A study by Jiao et al. (2017) focused on a fluorescent probe, which includes 4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline, for detecting aniline vapor. This probe, due to its structure and properties, was found highly effective in sensing aniline vapor with remarkable sensitivity and selectivity. The probe's efficiency is attributed to its ability to undergo a Schiff base reaction and a synergistic effect involving chemical reaction and photoinduced electron transfer processes. This application is significant in environmental control and addressing human diseases related to aniline exposure (Jiao et al., 2017).
Electroluminescence Application
Vezzu et al. (2010) reported the use of compounds including this compound in the synthesis of platinum complexes with potential applications in electroluminescence. These complexes demonstrated impressive performance in organic light-emitting diode (OLED) devices, showcasing the utility of this compound in advanced electronic and optoelectronic applications (Vezzu et al., 2010).
Synthesis of Quinazoline and Fused Isoindolinone
A 2021 study by Wu et al. presented a method using this compound as a transient directing group in a ruthenium(II)-catalyzed reaction. This process facilitated the efficient synthesis of complex organic structures like quinazoline and fused isoindolinone, which are valuable in pharmaceutical and organic chemistry (Wu et al., 2021).
Crystal Structure and Computational Studies
Slyvka et al. (2019) conducted a study involving the crystal structure analysis of a compound derived from this compound. This research provides insights into the molecular geometry and intermolecular interactions of such compounds, which is essential in material science and molecular engineering (Slyvka et al., 2019).
Organic Photocatalysis
A study by Saritha et al. (2021) explored the use of this compound in the field of organic photocatalysis. The research demonstrated the effectiveness of this compound in the arylation of 2H-indazole derivatives, highlighting its potential in facilitating various chemical transformations in synthetic organic chemistry (Saritha et al., 2021).
Propriétés
IUPAC Name |
4-(2H-tetrazol-5-yl)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N5/c9-8(10,11)5-3-4(1-2-6(5)12)7-13-15-16-14-7/h1-3H,12H2,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWIXJDEXUZJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2870112.png)
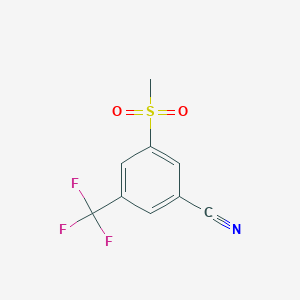
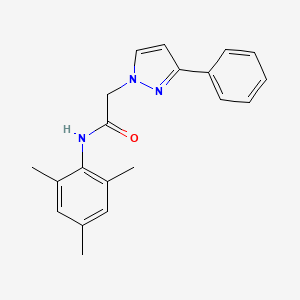


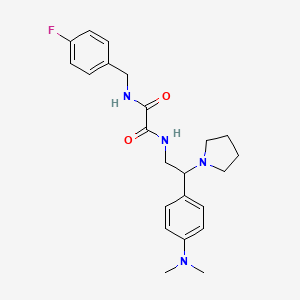
![2-[Oxolan-3-ylmethyl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2870125.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2870126.png)


![6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870130.png)
